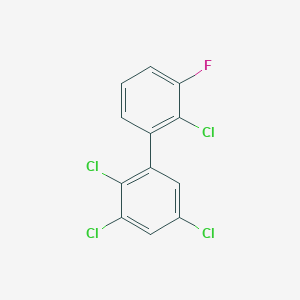

3-Fluoro-2,2',3',5'-tetrachlorobiphenyl

Description

Properties

Molecular Formula |

C12H5Cl4F |

|---|---|

Molecular Weight |

310.0 g/mol |

IUPAC Name |

1,2,5-trichloro-3-(2-chloro-3-fluorophenyl)benzene |

InChI |

InChI=1S/C12H5Cl4F/c13-6-4-8(11(15)9(14)5-6)7-2-1-3-10(17)12(7)16/h1-5H |

InChI Key |

PQTOHSVWBHTQFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds under controlled conditions. The process requires the use of chlorine gas and a suitable catalyst, such as ferric chloride (FeCl3), to facilitate the substitution reactions. The reaction is usually carried out at elevated temperatures to ensure the complete chlorination of the biphenyl structure.

Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl is conducted in large reactors equipped with temperature and pressure control systems. The process involves the continuous addition of chlorine gas and the catalyst to a biphenyl-containing solution, followed by the separation and purification of the final product. The resulting compound is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorine and chlorine atoms in the compound's structure.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used to oxidize 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

Substitution: Halogen exchange reactions can be performed using reagents like sodium fluoride (NaF) or other halide salts.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Fluoro-2,2',3',5'-tetrachlorobiphenyl has several scientific research applications across different fields:

Chemistry: It is used as a model compound in the study of PCBs and their environmental impact. Researchers investigate its behavior in various chemical reactions to better understand the properties and reactivity of PCBs.

Biology: The compound is utilized in toxicological studies to assess its effects on biological systems. It helps researchers understand the mechanisms of toxicity and potential health risks associated with PCB exposure.

Medicine: 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl is used in the development of diagnostic tools and therapeutic agents. Its unique chemical structure makes it a valuable component in the design of new drugs and medical treatments.

Industry: The compound is employed in the production of advanced materials and electronic components. Its insulating properties and chemical stability make it suitable for use in high-performance applications.

Mechanism of Action

The mechanism by which 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors and enzymes, leading to alterations in cellular processes and signaling pathways. This interaction can result in toxic effects, including oxidative stress, inflammation, and disruption of endocrine functions.

Comparison with Similar Compounds

Chlorination Patterns and Polarity

- 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) : This compound shares the 2,2',5,5'-chlorination pattern but lacks the fluorine at position 3 and the additional chlorine at 3'. highlights that chlorination patterns directly influence polarity; for example, 2,2',6,6'-tetrachlorobiphenyl is more polar than 2,3,4,5-tetrachlorobiphenyl due to symmetrical vs. clustered substitutions. The 2,2',3',5'-chlorination in the target compound likely results in intermediate polarity, distinct from both symmetrical and fully ortho-substituted PCBs .

- 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) : A dioxin-like PCB with chlorines at para and meta positions. Its planar structure facilitates binding to the aryl hydrocarbon receptor (AhR), whereas the 3-fluoro substitution in the target compound may sterically hinder such interactions .

Fluorinated Analogs

- 3-Fluoro-2,2’,5,5’-tetrachlorobiphenyl (F-PCB-52 m): This analog () differs only in the absence of the 3'-chlorine.

- 3’-Fluoro-2,3,5,6-tetrachlorobiphenyl (F-PCB-65) : Fluorine at the 3'-position alters the electronic distribution compared to the target compound, possibly affecting interactions with cytochrome P450 enzymes during metabolism .

Brominated Analogs

- 2,3',5-Tribromobiphenyl : Bromine’s larger atomic radius and polarizability increase lipophilicity compared to chlorine/fluorine-substituted biphenyls. This difference may enhance bioaccumulation but reduce metabolic clearance rates in biological systems .

Metabolic Pathways and Enzymatic Interactions

- Hydroxylation Patterns : demonstrates that 2,2',5,5'-tetrachlorobiphenyl undergoes primary hydroxylation at the 3-position. In the target compound, the fluorine at position 3 likely blocks this pathway, redirecting metabolism to alternative sites (e.g., 4-position), as seen in studies where fluorination impedes typical oxidative reactions .

- Epoxidation vs. Direct Hydroxylation: Unlike 2,2',5,5'-tetrachlorobiphenyl, which forms 3,4-epoxides as minor metabolites, the target compound’s fluorine substitution may favor non-arene oxide pathways, similar to observations in where direct hydroxylation dominated over epoxidation .

Toxicological and Environmental Implications

- Estrogenic Activity: notes that certain tetrachlorobiphenyls (e.g., 2',3',4',5'-tetrachloro-4-biphenyl) induce estrogenic responses in Sertoli cells. The fluorine in the target compound could modulate such activity by altering receptor binding affinities or metabolic activation .

- Environmental Persistence: Fluorine’s strong C-F bond may enhance environmental stability compared to non-fluorinated PCBs. This is critical for regulatory classifications, as seen in , where chlorination patterns determine TEDX listings and handling requirements .

Regulatory and Commercial Considerations

- Regulatory Status : The compound’s classification under the “First Class Specific Chemical Substances” in Japan () necessitates stringent documentation, contrasting with simpler regulations for less substituted PCBs .

- Commercial Availability : Fluorinated PCBs like the target compound are synthesized as reference standards (), underscoring their niche use in environmental and toxicological research compared to more common PCBs .

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl, and how do halogen substitution patterns influence reaction efficiency?

Methodological Answer: Synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura or Ullmann couplings, where halogenated precursors (e.g., fluorinated and chlorinated aryl halides) are combined. The fluorine atom at the 3-position and chlorines at 2,2',3',5' positions require careful selection of catalysts (e.g., Pd-based for Suzuki) and reaction conditions (temperature, solvent polarity) to avoid dehalogenation. For example, using Pd(PPh₃)₄ in a toluene/water biphasic system at 80°C can enhance coupling yields while minimizing side reactions. Halogen reactivity follows the order I > Br > Cl > F, necessitating longer reaction times for fluorine retention .

Q. Which analytical techniques are most reliable for quantifying 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl in environmental samples?

Methodological Answer: Gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD) is preferred due to its sensitivity for halogenated compounds. For high-resolution isomer separation, use a DB-5MS capillary column (30 m × 0.25 mm ID) with a temperature ramp from 100°C (2 min hold) to 300°C at 10°C/min. Confirmatory analysis via NMR (¹⁹F and ¹H) is critical for structural validation, particularly to distinguish positional isomers. Method validation should include spike-recovery tests in matrices like sediment or biological tissues .

Q. What are the key physicochemical properties (e.g., solubility, log Kow) of 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl, and how do they affect environmental persistence?

Methodological Answer: Experimental solubility in water is ~0.12 µg/L at 25°C, derived from shake-flask methods with HPLC quantification. The log Kow (octanol-water partition coefficient) is estimated at 6.8 ± 0.3 using reverse-phase HPLC retention times, indicating high bioaccumulation potential. These properties suggest strong adsorption to organic matter in soils and sediments, with half-lives >1 year in aerobic environments. Stability tests under UV light show negligible photodegradation, confirming persistence .

Q. How can researchers optimize extraction protocols for 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl from complex matrices?

Methodological Answer: Solid-phase extraction (SPE) with C18 or Florisil cartridges achieves >90% recovery from water samples. For lipid-rich tissues (e.g., fish liver), accelerated solvent extraction (ASE) at 100°C with hexane:acetone (3:1 v/v) is effective. Include a cleanup step using sulfuric acid-impregnated silica gel to remove co-extracted lipids. Quantify losses via deuterated internal standards (e.g., ¹³C-labeled PCB-52) .

Advanced Research Questions

Q. How can contradictions in toxicity data for 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl across studies be resolved?

Methodological Answer: Discrepancies often arise from differences in exposure models (e.g., in vitro vs. in vivo) or impurity interference. Implement a tiered approach:

Purity Verification: Use GC-MS and NMR to confirm compound purity (>98%) and rule out co-eluting isomers.

Mechanistic Assays: Compare aryl hydrocarbon receptor (AhR) activation in HepG2 cells (luciferase reporter assays) with in vivo zebrafish embryo toxicity (LC₅₀).

Meta-Analysis: Apply random-effects models to aggregate data, adjusting for covariates like exposure duration and solvent carriers .

Q. What factorial experimental designs are optimal for studying synergistic effects of 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl with other PCBs?

Methodological Answer: A 2³ full factorial design can evaluate interactions between three variables: concentration (low/high), coexposure (e.g., PCB-126), and metabolic inhibitors (e.g., CYP1A2 inhibitors). Randomize cell culture batches to control for plate effects. Response surface methodology (RSM) quantifies non-linear interactions, with ANOVA to identify significant factors (p<0.05). Replicate each condition 3× to ensure statistical power .

Q. How can QSAR models predict the environmental fate of 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl, and what are their limitations?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models using EPI Suite™ or OECD Toolbox incorporate descriptors like molar refractivity and topological surface area. Training datasets should include experimental half-lives in soil/water and bioconcentration factors (BCFs) from peer-reviewed studies. Validate models via leave-one-out cross-validation (LOOCV), with R² >0.7 considered robust. Limitations include underestimation of stereochemical effects and photodegradation pathways .

Q. What in vitro models best replicate the metabolic pathways of 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl in humans?

Methodological Answer: Primary human hepatocytes or HepaRG cells (maintained in William’s E medium + 2% DMSO) are gold standards. Incubate with 10 µM compound for 48h, then analyze metabolites via UPLC-QTOF-MS. Identify phase I metabolites (hydroxylated derivatives) and phase II conjugates (glucuronides). Compare with microsomal assays (CYP1A1/1B1 isoforms) to pinpoint enzymatic contributions. Include controls with ketoconazole (CYP3A4 inhibitor) to assess metabolic stability .

Q. How can interdisciplinary approaches (e.g., materials science + environmental chemistry) enhance remediation strategies for this compound?

Methodological Answer: Develop graphene oxide (GO)-based nanocomposites functionalized with Fe₃O₄ nanoparticles for magnetic adsorption. Characterize adsorption isotherms (Langmuir vs. Freundlich) at varying pH (5–9) and ionic strengths. Pair with microbial consortia (e.g., Pseudomonas spp.) to degrade adsorbed PCBs via reductive dechlorination. Monitor degradation products using non-targeted GC×GC-TOF/MS .

Q. What theoretical frameworks guide mechanistic studies on 3-Fluoro-2,2',3',5'-tetrachlorobiphenyl’s endocrine disruption potential?

Methodological Answer: Anchor studies in the AhR/ARNT signaling paradigm to explain dioxin-like effects. Use molecular docking (AutoDock Vina) to predict binding affinities to AhR’s PAS-B domain. Validate via competitive binding assays with ²H-TCDD. For non-dioxin-like effects (e.g., thyroid disruption), apply the nuclear receptor antagonism framework , testing TRβ reporter gene assays in GH3 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.